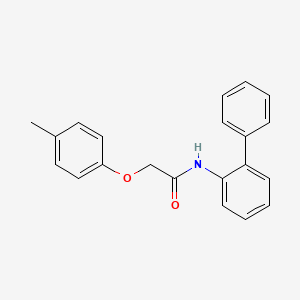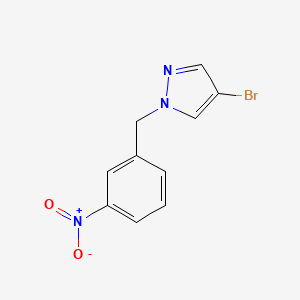
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide, also known as EMD-1214063, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.
作用機序
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide inhibits the activity of MELK, which is a protein kinase that plays a critical role in cell division and proliferation. By inhibiting MELK, this compound disrupts the cell cycle and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, ovarian, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several future directions for the development and study of N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the safety and efficacy of this compound in clinical trials, with a focus on specific types of cancer. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need to develop better formulations of this compound to improve its solubility and bioavailability.
合成法
The synthesis of N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide has been described in the literature. The synthesis involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with ammonia to yield the final product.
科学的研究の応用
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide has been studied extensively in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
特性
IUPAC Name |
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-8-15(13-4-2-3-5-14(13)19-11)20-18(21)12-6-7-16-17(9-12)23-10-22-16/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVLQTGZNAYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)


![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)



![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)



![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)